molecular formula C33H23F10NO3 B606252 BMS-795311

BMS-795311

カタログ番号: B606252
分子量: 671.5 g/mol
InChIキー: UBJMOTPQBCKENW-WJOKGBTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS 795311は、コレステロールエステル転移タンパク質(CETP)の強力で経口バイオアベイラビリティの高い阻害剤です。 高密度リポタンパク質コレステロール(HDL-C)レベルを増加させ、潜在的に心臓血管疾患を予防する効果が期待されています .

科学的研究の応用

BMS 795311 has several scientific research applications, including:

    Chemistry: Used as a model compound to study CETP inhibition and its effects on lipid metabolism.

    Biology: Investigated for its role in modulating cholesterol levels and its potential impact on cardiovascular health.

    Medicine: Explored as a therapeutic agent for preventing and treating cardiovascular diseases by increasing HDL-C levels.

    Industry: Utilized in the development of new drugs targeting CETP and related pathways .

生化学分析

Biochemical Properties

BMS-795311 plays a significant role in biochemical reactions by inhibiting CETP, a protein that facilitates the transport of cholesteryl esters and triglycerides between lipoproteins . The compound interacts with CETP, inhibiting its activity and thereby affecting lipid metabolism .

Cellular Effects

This compound influences cell function by altering lipid profiles. It increases high-density lipoprotein cholesterol (HDL-C) levels, which can have various effects on cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CETP, inhibiting its activity. This inhibition disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, leading to an increase in HDL-C levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and long-term effects on cellular function, particularly in terms of its impact on lipid metabolism .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. By inhibiting CETP, it affects the transfer of cholesteryl esters and triglycerides between lipoproteins, which can influence metabolic flux and metabolite levels .

Transport and Distribution

Given its role in lipid metabolism, it may interact with lipid transporters and influence lipid distribution .

Subcellular Localization

Given its molecular targets and mechanism of action, it is likely that the compound localizes to areas of the cell involved in lipid metabolism .

準備方法

BMS 795311の合成には、トリフェニルエチルアミン誘導体の形成など、いくつかのステップが含まれます。この化合物は、さまざまな試薬と条件を含む一連の反応によって合成されます。 詳細な合成経路と工業生産方法は、機密情報であり、公開されていません .

化学反応の分析

BMS 795311は、次のようないくつかのタイプの化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

    還元: 還元反応は、分子内の官能基を修飾するために実行することができます。

    置換: 置換反応は一般的であり、分子内の特定の原子または基が他の原子または基と置き換えられます。

これらの反応で使用される一般的な試薬と条件には、強力な酸化剤、還元剤、特定の触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

BMS 795311は、次のようないくつかの科学研究アプリケーションを持っています。

    化学: CETP阻害とその脂質代謝への影響を研究するためのモデル化合物として使用されます。

    生物学: コレステロールレベルの調節における役割と、心臓血管の健康への潜在的な影響について調査されています。

    医学: HDL-Cレベルを増加させることによって、心臓血管疾患の予防と治療のための治療薬として探求されています。

    産業: CETPおよび関連する経路を標的とする新規薬剤の開発に使用されています .

作用機序

BMS 795311は、コレステロールエステル転移タンパク質(CETP)を阻害することによって効果を発揮します。この阻害は、高密度リポタンパク質コレステロール(HDL-C)レベルの増加につながり、心臓血管の健康に有益です。 関与する分子標的と経路には、CETP酵素と関連する脂質代謝経路が含まれます .

類似化合物との比較

BMS 795311は、CETPの強力で経口バイオアベイラビリティの高い阻害において独特です。類似の化合物には以下のようなものがあります。

BMS 795311は、その特定の分子構造と、その有効性とバイオアベイラビリティに貢献する官能基のユニークな組み合わせにより際立っています。

生物活性

BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism and cardiovascular health. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical properties, and research findings.

Overview of this compound

  • Chemical Structure : this compound is characterized by its complex structure, with the chemical name N-[(1R)-1-[3-(cyclopropyloxy)-4-fluorophenyl]-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide.
  • CAS Number : 939390-99-5
  • Molecular Formula : C33H23F10N2O3

This compound inhibits CETP, which is responsible for the transfer of cholesteryl esters between high-density lipoprotein (HDL) and low-density lipoprotein (LDL). By blocking this transfer, this compound increases HDL cholesterol (HDL-C) levels, which is associated with a reduced risk of cardiovascular diseases. The compound's IC50 value is reported to be 4 nM in enzyme-based assays, indicating its high potency as a CETP inhibitor .

PropertyValue
IC50 (CETP inhibition) 4 nM
Oral Bioavailability Yes
Stability High
Purity ≥98%

This compound's ability to enhance HDL-C levels has been confirmed through various in vivo studies. It has shown consistent results in altering lipid profiles and improving overall cholesterol metabolism .

Cellular Effects and Research Findings

This compound's impact on cellular functions extends beyond lipid metabolism. It influences cell signaling pathways related to cholesterol transport and cellular metabolism. Research indicates that increased HDL-C levels can enhance reverse cholesterol transport (RCT), a critical process for removing excess cholesterol from peripheral tissues .

Case Studies

Several studies have explored the effects of this compound on cardiovascular health:

  • Clinical Trials : In a Phase II clinical trial involving patients with dyslipidemia, this compound demonstrated significant increases in HDL-C levels compared to placebo groups. The trial highlighted the compound's potential as a therapeutic agent for managing cholesterol levels .
  • Animal Studies : Preclinical studies in animal models showed that administration of this compound at doses of 1 mg/kg resulted in maximal inhibition of CETP activity and subsequent increases in HDL-C levels .

Temporal Effects in Laboratory Settings

The compound has been observed to maintain its efficacy over extended periods in laboratory settings, indicating its potential for long-term therapeutic use. Studies have shown that continuous administration leads to sustained increases in HDL-C levels without significant adverse effects on liver function or overall health markers .

特性

IUPAC Name

N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJMOTPQBCKENW-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H23F10NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=COc1cc(C(Cc2ccccc2)(NC(=O)c2ccc(F)c(C(F)(F)F)c2)c2cc(F)cc(OC(F)(F)C(F)F)c2)ccc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(NC(Cc1ccccc1)(c1cc(F)cc(OC(F)(F)C(F)F)c1)c1ccc(F)c(OC2CC2)c1)c1ccc(F)c(C(F)(F)F)c1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-795311
Reactant of Route 2
Reactant of Route 2
BMS-795311
Reactant of Route 3
Reactant of Route 3
BMS-795311
Reactant of Route 4
Reactant of Route 4
BMS-795311
Reactant of Route 5
Reactant of Route 5
BMS-795311
Reactant of Route 6
Reactant of Route 6
BMS-795311
Customer
Q & A

Q1: How does BMS-795311 interact with its target, CETP, and what are the downstream effects of this interaction?

A1: this compound acts as a potent CETP inhibitor. [] While the exact mechanism is not described in the provided research article, CETP inhibitors generally bind to CETP and block its ability to transfer cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This inhibition leads to increased HDL-C levels and potentially enhances reverse cholesterol transport (RCT), a process by which cholesterol is removed from peripheral tissues and transported to the liver for excretion. []

Q2: What is the structure-activity relationship (SAR) information available for this compound and related compounds?

A2: The research article highlights that this compound is part of a series of triphenylethanamine (TPE) ureas and amides developed as CETP inhibitors. [] While the article doesn't delve into specific SAR details for this compound, it emphasizes that the lead optimization process involved modifications to the TPE scaffold. These modifications aimed to achieve desirable properties such as potent CETP inhibition, oral bioavailability, and an improved safety profile compared to earlier CETP inhibitors like torcetrapib. []

Q3: What in vivo efficacy data is available for this compound?

A3: The research article demonstrates the in vivo efficacy of this compound in two animal models. In human CETP/apoB-100 dual transgenic mice, oral administration of this compound (1 mg/kg) resulted in maximal inhibition of CE transfer activity. [] Additionally, in moderately-fat fed hamsters, this compound increased HDL cholesterol content and size comparably to torcetrapib. [] These findings highlight the compound's potential to impact cholesterol metabolism in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。